molecular formula C21H16BrN3O3S B2963145 N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207047-11-7

N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2963145
CAS No.: 1207047-11-7
M. Wt: 470.34
InChI Key: AEQXPFCWUQSHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a 4-bromophenyl acetamide group at the N-position and a 4-methoxyphenyl substituent at the 7-position of the thienopyrimidine core.

Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one core: A fused bicyclic system with a ketone group at position 2.
  • 4-Bromophenyl acetamide: A bromine-substituted phenyl group linked via an acetamide moiety.
  • 7-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 5.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3S/c1-28-16-8-2-13(3-9-16)17-11-29-20-19(17)23-12-25(21(20)27)10-18(26)24-15-6-4-14(22)5-7-15/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQXPFCWUQSHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thieno[3,2-d]pyrimidine moiety. Its molecular formula is C23H20N2O5SC_{23}H_{20}N_2O_5S with a molecular weight of 436.49 g/mol. The presence of bromine and methoxy groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar thiazole and pyrimidine structures exhibited promising activity against various Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy was assessed using the turbidimetric method, indicating that certain derivatives showed significant inhibition zones against tested pathogens .

Anticancer Activity

The anticancer potential of this compound class has been explored through various in vitro assays. Notably, compounds related to this compound demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and PC-3 (prostate cancer). The Sulforhodamine B (SRB) assay revealed that specific derivatives induced apoptosis and cell cycle arrest at the S phase, highlighting their potential as anticancer agents .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target proteins. For example, significant binding affinities were observed with key receptors involved in cancer progression, such as VEGFR-2 and AKT. These interactions suggest that the compound may inhibit critical signaling pathways involved in tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy : A study on related thiazole derivatives indicated that compounds with electron-withdrawing groups showed enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most effective compound exhibited an MIC value lower than 10 µg/mL .
  • Anticancer Screening : In another study, specific derivatives were tested against MCF7 cells, showing IC50 values ranging from 2.15 to 3.12 μM, indicating potent anticancer activity compared to standard chemotherapeutics .

Summary Table of Biological Activities

Activity Tested Cell Lines/Organisms IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus< 10 µg/mL
Escherichia coli< 10 µg/mL
AnticancerMCF7 (breast cancer)2.15 - 3.12 μM
PC-3 (prostate cancer)Not specified

Scientific Research Applications

N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound belonging to the thienopyrimidine class. It features a thieno[3,2-d]pyrimidine core, a fused heterocyclic structure known for its diverse biological activities. The presence of bromophenyl and methoxyphenyl substituents contributes to its unique chemical properties and potential therapeutic applications.

Potential Applications

  • Anticancer Agent Compounds of this class are often investigated for their potential as anticancer agents, particularly for their ability to inhibit specific enzymes or receptors involved in tumor growth and proliferation. Derivatives of thieno[3,2-d]pyrimidines have demonstrated promising antiproliferative activities against multiple cancer cell lines, indicating their potential as therapeutic agents.
  • Interaction Studies Interaction studies of N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide focus on its binding affinity to various molecular targets such as enzymes and receptors. These studies are crucial for elucidating the mechanism of action and predicting the compound's pharmacological effects. Preliminary results suggest that this compound may inhibit key enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Compound NameStructureUnique Features
Thienopyrimidine DerivativesContains a thienopyrimidine coreVaries in substituents affecting biological activity
MethoxyphenylacetamidesContains methoxyphenylacetamide moietyDifferent core structures leading to varied properties
5-Fluoro-thieno[3,2-d]pyrimidinesFluorinated variantsEnhanced bioavailability and altered pharmacodynamics

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Biological Activity Key References
N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 7-(4-methoxyphenyl), N-(4-bromophenyl) 451.5 (Calculated) Not explicitly reported
N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 7-(4-methoxyphenyl), N-(3,5-dimethoxyphenyl) 451.5 Not reported
N-(4-Methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 7-(4-methylphenyl), N-(4-methoxybenzyl) Not provided Discontinued (no data)
N-(4-Bromophenyl)-2-{[3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 7-phenyl, 3-methyl, sulfanyl linker 486.40 Antimicrobial screening
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide 7-(4-fluorophenyl), N-(3-methoxybenzyl) Not provided Not reported

Key Observations:

Substituent Impact on Molecular Weight :

  • The 4-bromophenyl group increases molecular weight compared to methoxy or methyl substituents. For example, the 3,5-dimethoxyphenyl variant (451.5 g/mol) matches the target compound’s weight despite differing substituents .
  • Sulfanyl-linked derivatives (e.g., 486.40 g/mol in ) exhibit higher molecular weights due to sulfur incorporation.

The target compound lacks such groups, which may limit its efficacy in this domain. Antimicrobial Potential: Sulfanyl-linked analogs (e.g., ) are screened for antimicrobial activity, but specific data for the target compound are absent.

Synthetic Accessibility :

  • Methoxy and bromo substituents are synthetically straightforward to introduce via condensation or nucleophilic substitution .
  • Sulfanyl-linked derivatives require additional steps, such as thiol-ene reactions, complicating synthesis .

Comparison with Quinazolin-4-One Derivatives

Quinazolin-4-one analogs (e.g., compounds 11m, 11n, and 11o in ) share structural similarities but differ in their fused ring systems:

  • Quinazolin-4-ones vs. Thieno[3,2-d]pyrimidin-4-ones: The former contains a benzene ring fused to pyrimidine, while the latter incorporates a thiophene ring.
  • Biological Activity: Quinazolin-4-ones are prioritized as anticancer agents, with styryl-substituted variants (e.g., compound 11m) showing moderate activity .

Pharmacological Potential and Limitations

  • Target Compound : Lacks explicit biological data in the provided evidence, limiting direct pharmacological comparisons.
  • Structural Advantages: The 4-bromophenyl group may enhance lipophilicity and membrane permeability, while the 4-methoxyphenyl substituent could modulate electronic effects on the thienopyrimidine core .
  • Limitations : Absence of sulfonamide or thioether groups may reduce binding affinity to targets like COX-2 or InhA .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with condensation of 4-bromophenylacetic acid with 7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidine using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane under inert conditions.
  • Step 2 : Add triethylamine to maintain a basic pH (~8–9) and stir at 273 K for 3–5 hours to minimize side reactions.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallize from methylene chloride for high-purity yields .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of coupling agents (1.2–1.5 equivalents) to improve yields.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm bond angles, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • NMR : Use 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., 4-bromophenyl and 4-methoxyphenyl groups). 1^1H NMR signals for acetamide protons typically appear at δ 2.1–2.3 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS or ESI-MS) and fragmentation patterns.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Use calculated physicochemical properties (e.g., XLogP = 2.6, topological polar surface area = 87.5 Ų) to predict solubility in DMSO, ethanol, or aqueous buffers .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products.

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo results) be systematically resolved?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., cell line viability, compound solubility in media). Use controls like known kinase inhibitors for comparison.
  • Step 2 : Perform pharmacokinetic studies to assess bioavailability (e.g., plasma protein binding, metabolic stability in liver microsomes).
  • Step 3 : Use molecular docking to identify potential off-target interactions that may explain discrepancies .

Q. What strategies are recommended for improving synthetic yields when scaling up production?

  • Methodological Answer :

  • Catalyst Optimization : Replace EDC·HCl with greener catalysts (e.g., polymer-supported reagents) to reduce purification steps .
  • Process Automation : Use flow chemistry for precise control of reaction parameters (temperature, residence time).
  • Byproduct Analysis : Employ LC-MS to identify and mitigate side products (e.g., dimerization of pyrimidinone intermediates).

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Step 1 : Generate a 3D structure using DFT-based geometry optimization.
  • Step 2 : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR kinase) to identify binding poses and affinity scores.
  • Step 3 : Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.